

In-Depth Technical Guide to Amino-PEG7-Acetic Acid

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Compound of Interest

Compound Name: Amino-PEG7-acid

Cat. No.: B11826620

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: Amino-PEG7-Acetic Acid

This technical guide provides a comprehensive overview of Amino-PEG7-acetic acid, a heterobifunctional polyethylene glycol (PEG) linker. This discrete PEG (dPEG®) product is characterized by a precise chain length of seven ethylene glycol units, terminating in an amino group at one end and a carboxylic acid group at the other. This defined structure ensures batch-to-batch consistency, a critical factor in therapeutic applications. The CAS Number for the closely related Amino-PEG7-acetic acid is 177580-10-8.

Physicochemical Properties

The inherent properties of Amino-PEG7-acetic acid make it a valuable tool in bioconjugation and drug delivery. The PEG chain imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules.

Property	Value	Source
CAS Number	177580-10-8	Chemical Abstracts Service
Molecular Formula	C16H33NO9	N/A
Molecular Weight	383.43 g/mol	N/A
Boiling Point (Predicted)	503.5±45.0 °C	N/A
Density (Predicted)	1.142±0.06 g/cm3	N/A
pKa (Predicted)	3.39±0.10	N/A

Applications in Research and Drug Development

The bifunctional nature of Amino-PEG7-acetic acid allows for its use as a versatile linker in various applications, including:

- **Bioconjugation:** It serves as a spacer to link different molecules, such as proteins, peptides, and small molecule drugs.
- **Drug Delivery:** The PEG component can improve the pharmacokinetic properties of a drug by increasing its half-life and reducing immunogenicity. It is particularly relevant in the development of antibody-drug conjugates (ADCs).
- **Surface Modification:** This compound can be used to functionalize surfaces of nanoparticles or other materials to enhance their biocompatibility.

Experimental Protocols

Synthesis of Amino-PEG7-Acetic Acid

A general method for synthesizing derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), a similar PEG-like spacer, can be adapted for the synthesis of Amino-PEG7-acetic acid. This typically involves a multi-step process using protected intermediates to ensure the selective formation of the final heterobifunctional product. The synthesis can be performed in both solid-phase and solution-phase.

Bioconjugation Protocol: Amide Bond Formation

This protocol outlines the conjugation of Amino-PEG7-acetic acid to a primary amine-containing molecule (e.g., a protein or peptide) through the formation of a stable amide bond. This is achieved by activating the carboxylic acid group using the carbodiimide crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).

Materials:

- Amino-PEG7-acetic acid
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-5.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching solution (e.g., hydroxylamine, Tris buffer)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

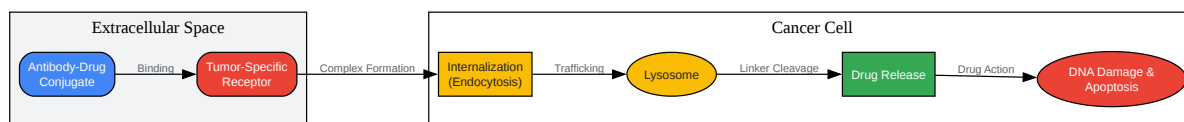
- Reagent Preparation:
 - Allow all reagents to come to room temperature before use.
 - Prepare a stock solution of Amino-PEG7-acetic acid in anhydrous DMF or DMSO.
 - Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.
- Activation of Carboxylic Acid:
 - Dissolve the Amino-PEG7-acetic acid in the Activation Buffer.

- Add EDC and NHS to the solution. The molar ratio of EDC and NHS to the PEG-acid should be optimized but is typically in a slight excess (e.g., 1.1 to 1.5 equivalents each).
- Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the Coupling Buffer.
 - Add the activated Amino-PEG7-NHS ester solution to the amine-containing molecule solution.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
- Quenching of the Reaction:
 - Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
 - Purify the resulting conjugate using appropriate chromatography techniques, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and unconjugated molecules.

Visualizations

Signaling Pathway: Antibody-Drug Conjugate (ADC) Targeting a Cancer Cell

This diagram illustrates the general mechanism of action for an ADC utilizing a linker like Amino-PEG7-acetic acid.

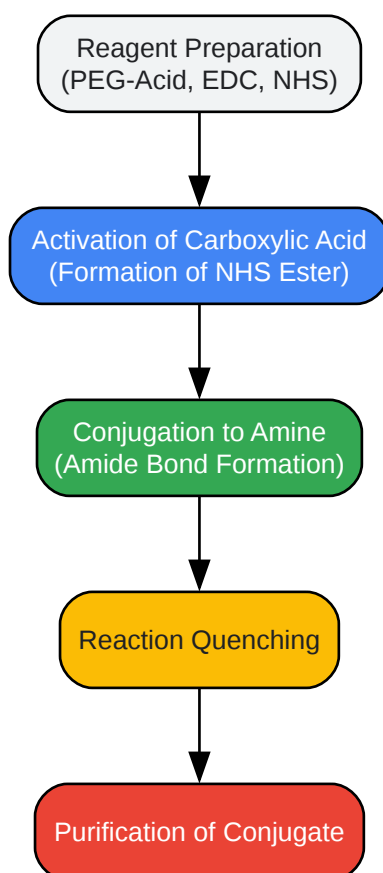


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Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Workflow: Bioconjugation

This diagram outlines the key steps in the bioconjugation process described in the experimental protocol.

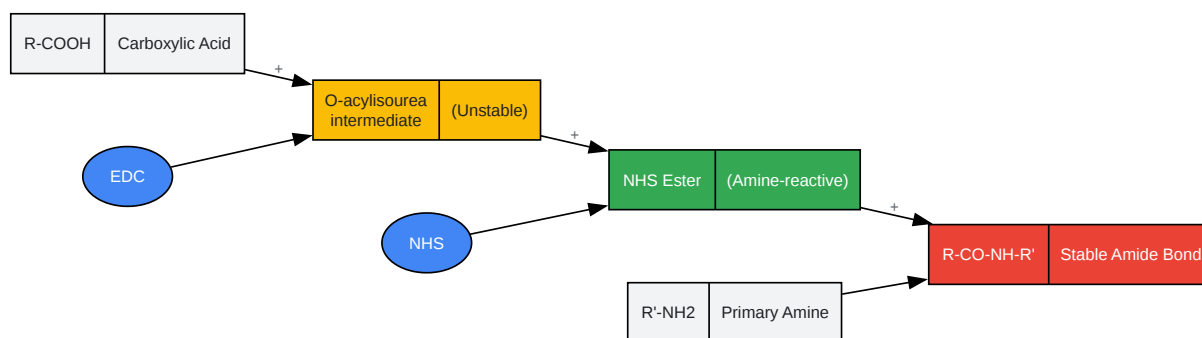


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Caption: Workflow for bioconjugation using Amino-PEG7-acetic acid.

Logical Relationship: EDC/NHS Amide Coupling

This diagram illustrates the chemical logic behind the EDC/NHS coupling reaction.



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Caption: EDC/NHS mediated amide bond formation.

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